molecular formula C9H7ClN4O B2492107 4-Amino-6-chlorocinnoline-3-carboxamide CAS No. 161373-33-7

4-Amino-6-chlorocinnoline-3-carboxamide

Cat. No. B2492107
CAS RN: 161373-33-7
M. Wt: 222.63
InChI Key: XRIXXZBUGJIFFL-UHFFFAOYSA-N
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Description

4-Amino-6-chlorocinnoline-3-carboxamide is a chemical compound with the molecular formula C9H7ClN4O . It has an average mass of 222.631 Da and a mono-isotopic mass of 222.030838 Da .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-chlorocinnoline-3-carboxamide consists of a cinnoline core, which is a nitrogen-containing heterocycle, substituted with an amino group at the 4-position and a chloro group at the 6-position . The carboxamide functional group is attached at the 3-position of the cinnoline ring .


Physical And Chemical Properties Analysis

4-Amino-6-chlorocinnoline-3-carboxamide is a solid compound . It has a molecular weight of 222.63 .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, and Antimicrobial Screening 4-Amino-6-chlorocinnoline-3-carboxamide derivatives show potential in the realm of antimicrobial activities. Notably, compounds similar in structure, such as N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, were synthesized and characterized, demonstrating moderate to excellent activities against different bacterial and fungal strains (Rajput & Sharma, 2021).

Antitumor Activity and Structural Analysis The compound 4-Amino-6-chlorocinnoline-3-carboxamide and its structurally similar derivatives exhibit distinct antitumor activities. For instance, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized from 2,6-difluorobenzonitrile, showed inhibitory effects on the proliferation of A549 and BGC-823 cancer cell lines. The compound's crystal structure was determined, providing insights into its potential as a cancer treatment agent (Ji et al., 2018).

Antimicrobial Activity of Thieno-pyrimidine Derivatives Compounds with a similar backbone to 4-Amino-6-chlorocinnoline-3-carboxamide, like the 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, were synthesized and evaluated for antimicrobial properties. These compounds displayed more activity than reference drugs against certain strains, such as Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).

Potential Applications in Ligand and Drug Design

Designing N-chelating Ligands Research into carboxamides, closely related to 4-Amino-6-chlorocinnoline-3-carboxamide, has demonstrated their potential as N-chelating ligands, though with varying degrees of success. Specifically, optically active carboxamides based on the 2-phenylimidazole and featuring amino acid residues were synthesized and tested, showing potential applications in catalysis and ligand design (Sívek et al., 2008).

Antibacterial and Antitubercular Activities

Novel Quinazolinone Analogs with Antitubercular Properties Derivatives of 4-Amino-6-chlorocinnoline-3-carboxamide, such as some quinazolinone analogs substituted with benzothiophene, have shown promising results in their antibacterial and antitubercular activities. These compounds have been synthesized, characterized, and evaluated, indicating potential applications in combating bacterial infections and tuberculosis (Rao & Subramaniam, 2015).

Safety and Hazards

The safety information for 4-Amino-6-chlorocinnoline-3-carboxamide indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements include H302, H315, H319, H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Amino-6-chlorocinnoline-3-carboxamide are not mentioned in the available literature, carboxamides, in general, are a significant area of research in medicinal chemistry. They are used in the synthesis of a wide range of bioactive compounds, including those with anticancer, antifungal, and antibacterial properties . Therefore, the development of new synthesis methods and the exploration of novel carboxamide derivatives for potential therapeutic applications could be a promising direction for future research .

properties

IUPAC Name

4-amino-6-chlorocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIXXZBUGJIFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chlorocinnoline-3-carboxamide

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